molecular formula C7H10N4O B8621495 6-(Ethylamino)pyridazine-3-carboxamide

6-(Ethylamino)pyridazine-3-carboxamide

Cat. No.: B8621495
M. Wt: 166.18 g/mol
InChI Key: TUGIIENNBQRTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethylamino)pyridazine-3-carboxamide is a pyridazine derivative synthesized via nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate with ethylamine, yielding intermediates like 6-chloro-3-pyridazinecarboxamide (5) before alkylamine functionalization . Its structure features a pyridazine core with an ethylamino group at position 6 and a carboxamide group at position 3, enabling hydrogen bonding and hydrophobic interactions critical for target binding.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

6-(ethylamino)pyridazine-3-carboxamide

InChI

InChI=1S/C7H10N4O/c1-2-9-6-4-3-5(7(8)12)10-11-6/h3-4H,2H2,1H3,(H2,8,12)(H,9,11)

InChI Key

TUGIIENNBQRTTI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(C=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Bioactivity Differences

  • Anticancer Activity : Compounds 11k and 11l exhibit anticancer properties attributed to the 5-trifluoromethyl group, which enhances lipophilicity and metabolic stability. The THP-methyl linker further improves blood-brain barrier penetration .
  • Enzyme Inhibition: The ethylamino derivative’s dopamine β-hydroxylase inhibition contrasts with 11k/11l’s anticancer mechanisms, suggesting substituent-dependent target specificity.
  • Neurodegenerative Applications : Aryl-substituted analogs (e.g., 6-(substitutedphenyl) derivatives) inhibit cholinesterase and Aβ aggregation, highlighting the role of bulky aromatic groups in Alzheimer’s-targeted design .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 11k/11l increases logP compared to the ethylamino derivative, enhancing membrane permeability .
  • Solubility: Carboxamide derivatives (e.g., ethylamino) exhibit higher aqueous solubility than ester analogs (e.g., ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate) due to hydrogen-bonding capacity .

Research Implications

  • Structure-Activity Relationships (SAR) : The 6-position’s substituent (alkyl vs. aryl) dictates target engagement, while trifluoromethyl groups enhance potency in oncology.
  • Therapeutic Potential: Ethylamino derivatives may favor CNS applications (e.g., Parkinson’s via dopamine modulation), whereas aryl-substituted analogs are prioritized for neurodegenerative diseases .
  • Synthetic Challenges: Scalability remains a hurdle for complex analogs (e.g., deuterated or crystalline forms), necessitating process innovation .

Preparation Methods

Nucleophilic Substitution Followed by Amidation

A widely employed strategy involves functionalizing pre-existing pyridazine rings. The synthesis begins with 6-chloropyridazine-3-carboxylic acid derivatives , which undergo sequential modifications:

  • Nucleophilic displacement of the chlorine atom with ethylamine introduces the ethylamino group.

  • Amidation of the carboxylic acid moiety completes the carboxamide functionality.

For example, ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate was hydrolyzed to the corresponding carboxylic acid using lithium hydroxide, followed by chlorination with thionyl chloride to form the acid chloride. Subsequent reaction with primary amines in dichloromethane (DCM) and triethylamine yielded the target carboxamide. This method achieved yields of 36–79%, depending on the amine substituent.

Direct Amination of Pyridazine Intermediates

Alternative approaches utilize 6-hydroxypyridazine-3-carboxylic acid as a precursor. Treatment with phosphorus oxychloride (POCl₃) generates the reactive 6-chloro intermediate, which is then subjected to ethylamine in refluxing 1,4-dioxane. Hünig’s base (N,N-diisopropylethylamine) is critical for scavenging HCl, preventing side reactions. A patent by Coldwell et al. demonstrated that optimizing the molar ratio of ethylamine to chloro derivative (2:1) improved yields to 85–90%.

Ring Construction Approaches

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(ethylamino)pyridazine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 6-(ethylamino)pyridazine-3-carboxylate derivatives are prepared by reacting pyridazine precursors with ethylamine under basic conditions (e.g., potassium carbonate in ethanol at 60–80°C). Post-synthesis, the ester group is hydrolyzed to the carboxamide using aqueous ammonia or enzymatic methods .
  • Key Variables : Temperature, solvent polarity, and base strength critically affect reaction efficiency. Ethanol or dimethylformamide (DMF) are preferred solvents due to their ability to solubilize both polar and non-polar intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing 6-(ethylamino)pyridazine-3-carboxamide?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethylamino group (δ ~3.2–3.5 ppm for –CH2_2–) and carboxamide resonance (δ ~168–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 195.1) and fragmentation patterns to distinguish regioisomers .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding networks in crystalline forms .

Q. What preliminary assays are used to assess the biological activity of this compound?

  • Methodology :

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values, often in the low micromolar range (e.g., 2–10 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridazine ring) affect bioactivity and pharmacokinetics?

  • Data Analysis :

  • Substituent Effects : Replacing the ethyl group with bulkier isobutyl (as in Ethyl 6-(isobutylamino)pyridazine-3-carboxylate) reduces solubility but enhances binding affinity to targets like kinase enzymes .
  • Pharmacokinetics : LogP calculations (e.g., ~1.2 for ethylamino vs. ~2.5 for aryl substitutions) predict blood-brain barrier penetration, validated via in vitro permeability assays .
    • Contradictions : Some studies report improved anticancer activity with fluorophenyl substitutions, while others note increased hepatotoxicity in murine models .

Q. What strategies resolve contradictions in reported IC50_{50} values across studies?

  • Methodology :

  • Assay Standardization : Use of common cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin) to normalize data .
  • Meta-Analysis : Statistical tools like ANOVA to account for variables such as incubation time (24 vs. 48 hours) or serum concentration in culture media .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodology :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalysis : Ultrasound-assisted synthesis reduces reaction time (from 12 hours to 2–4 hours) and improves yield by 15–20% .

Q. What computational methods predict the binding affinity of 6-(ethylamino)pyridazine-3-carboxamide to biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes like PDE10A or EGFR kinase (binding energies ≤ −8 kcal/mol indicate strong affinity) .
  • ADMET Prediction : SwissADME or ProTox-II to estimate bioavailability, toxicity, and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.